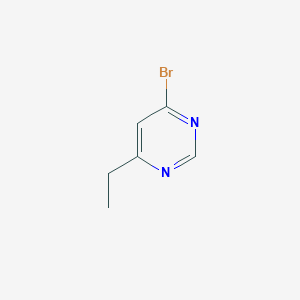

4-Bromo-6-ethylpyrimidine

Vue d'ensemble

Description

“4-Bromo-6-ethylpyrimidine” is a chemical compound with the molecular formula C6H7BrN2 . It belongs to the class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their various chemical and biological applications . A variety of novel and efficient synthetic approaches towards the synthesis of pyrimidine and its derivatives have been reported . These include reactions involving chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles .

Molecular Structure Analysis

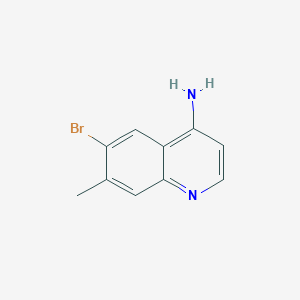

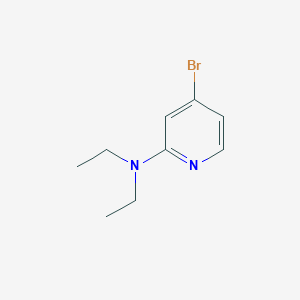

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached at the 4th position and an ethyl group is attached at the 6th position of the pyrimidine ring .

Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation, coupling, or cyclization reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 187.04 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Antiviral Activity

4-Bromo-6-ethylpyrimidine derivatives have been investigated for their potential antiviral activities. For example, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown to inhibit retrovirus replication in cell culture, marking them as candidates for further exploration in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial Activity

The compound has also been a precursor in the synthesis of pyrimidine glycosides, which were screened for antimicrobial activity, highlighting the role of this compound derivatives in developing new antimicrobial agents (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of this compound for their potential antibacterial and antifungal activities, indicating its utility in creating new compounds with significant biological activities (Vijaya Laxmi, Ravi, & Nath, 2019).

Radical Chemistry Applications

The Minisci reaction has been utilized to synthesize 5-halopyrimidine-4-carboxylic acid esters, showcasing the use of this compound derivatives in radical chemistry to prepare pharmacologically active molecules, including potent CK2 inhibitors (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).

Synthesis of Quinazolinones

In exploring antiviral and cytotoxic activities, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones synthesized from this compound showed potential, especially against vaccinia virus, indicating its relevance in designing drugs targeting poxviruses (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Heterocyclic Compounds Design

The synthesis of heterocyclic compounds containing phenoxydifluoromethyl groups from this compound derivatives showcases its importance in the design of biologically active heterocycles, underscoring its versatility in organic synthesis (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Mécanisme D'action

Target of Action

Pyrimidine derivatives, to which 4-bromo-6-ethylpyrimidine belongs, are known to play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

It’s worth noting that pyrimidine derivatives are known to upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in the structure of dna and rna .

Pharmacokinetics

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Result of Action

Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

Pyrimidine derivatives have been shown to play significant roles in various biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for more complex molecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrimidine derivative .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure and functional groups of the pyrimidine derivative.

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-bromo-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKKMIQIUTWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)

![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)

![2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520167.png)